An In-depth Technical Guide to the Toxicological Assessment of Thiazole Carboxylic Acid Intermediates
An In-depth Technical Guide to the Toxicological Assessment of Thiazole Carboxylic Acid Intermediates
Foreword
The thiazole ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Consequently, thiazole carboxylic acid intermediates are frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). As with any pharmaceutical impurity, a thorough toxicological assessment of these intermediates is not merely a regulatory hurdle but a critical component of ensuring patient safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the toxicological evaluation of thiazole carboxylic acid intermediates, from initial in silico predictions to detailed in vitro assays and the interpretation of complex datasets. Our focus is on the scientific rationale behind the methodologies, ensuring a deep understanding of not just the "how" but also the "why" of each experimental step.
Part 1: Foundational Principles
Chapter 1: The Central Role and Toxicological Imperative of Thiazole Carboxylic Acid Intermediates
Thiazole derivatives are integral to a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] Their synthesis often involves thiazole carboxylic acid intermediates, which can persist as impurities in the final drug substance. The presence of such impurities, even at trace levels, necessitates a rigorous safety evaluation to preclude any potential for adverse health effects.[5] Regulatory bodies like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) have established stringent guidelines for the control of impurities, with a particular focus on those with the potential for genotoxicity.
Chapter 2: Core Toxicological Concerns
The primary toxicological concerns for thiazole carboxylic acid intermediates, as with many heterocyclic compounds, revolve around their potential to induce:
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Genotoxicity and Mutagenicity: This is the capacity of a chemical to damage the genetic material (DNA) of cells, potentially leading to mutations and cancer. The ICH M7 guideline specifically addresses the assessment and control of mutagenic impurities in pharmaceuticals.
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Cytotoxicity: This refers to the ability of a substance to cause cell damage or death.[6] Cytotoxicity assays are fundamental in determining the general toxicity of a compound and in establishing appropriate concentration ranges for more specific toxicological tests.
-
Organ-Specific Toxicity: Certain chemical structures have a propensity to cause damage to specific organs. For thiazole derivatives, the liver (hepatotoxicity) and kidneys (nephrotoxicity) are of particular interest due to their roles in metabolism and excretion.[7][8][9]
-
Metabolic Activation: The biotransformation of a seemingly benign molecule can lead to the formation of reactive metabolites that are the true culprits of toxicity.[10][11][12] For thiazoles, metabolic processes can generate electrophilic species like epoxides and thioformamides, which can covalently bind to cellular macromolecules, leading to toxicity.[7][10][11][12]
Part 2: A Step-by-Step Guide to Toxicological Assessment
A tiered approach to toxicological assessment is both scientifically sound and resource-efficient. This section outlines a logical progression from computational predictions to in vitro assays.
Chapter 3: In Silico Assessment: The First Line of Inquiry
Before any laboratory work commences, a thorough in silico analysis is essential. (Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[13]
The Rationale: The fundamental principle of (Q)SAR is that the biological activity of a chemical is directly related to its molecular structure. By analyzing large databases of compounds with known toxicities, these models can identify structural alerts—specific molecular features or fragments that are associated with a particular toxicological endpoint.
A Self-Validating Protocol for In Silico Screening:
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Select at least two complementary (Q)SAR models: One should be an expert rule-based system and the other a statistical-based system. This dual approach is recommended by the ICH M7 guideline to increase the confidence in the predictions.
-
Input the chemical structure of the thiazole carboxylic acid intermediate into the software.
-
Run the prediction for key toxicological endpoints, with a primary focus on bacterial mutagenicity (Ames test).
-
Analyze the output:
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Positive Prediction: If either model predicts mutagenicity, the intermediate is treated as a potential mutagen and requires further experimental testing. The output will often highlight the specific structural alert within the molecule that triggered the positive result.
-
Negative Prediction: If both models predict no mutagenicity, the intermediate may be considered non-mutagenic. However, the confidence in this prediction should be carefully evaluated based on the applicability domain of the models (i.e., how similar the query molecule is to the compounds in the model's training set).
-
-
Document the results comprehensively, including the software versions, models used, and the detailed prediction reports.
Logical Relationship of In Silico Assessment
Caption: Workflow for the in silico toxicological assessment of thiazole carboxylic acid intermediates.
Chapter 4: In Vitro Genotoxicity Testing: A Battery of Assays
If in silico analysis raises concerns or for definitive evidence, a battery of in vitro genotoxicity tests is required.
Scientific Rationale: The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it.
Detailed Protocol:
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Strain Selection: Use a standard set of at least five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic only after metabolism.
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Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the thiazole carboxylic acid intermediate. The highest concentration tested should not be overtly cytotoxic.
-
Main Experiment:
-
Expose the tester strains to a range of concentrations of the test article, a negative control (solvent), and a positive control (a known mutagen for each strain) in the presence and absence of S9 mix.
-
Plate the bacteria on a minimal agar medium.
-
Incubate the plates for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least a two-fold increase over the negative control.
Example Data Interpretation:
| Compound | Strain | S9 Activation | Concentration (µ g/plate ) | Revertant Colonies | Fold Increase | Result |
| Negative Control | TA100 | - | 0 | 120 | - | - |
| Thiazole Intermediate X | TA100 | - | 10 | 135 | 1.1 | Negative |
| Thiazole Intermediate X | TA100 | - | 50 | 150 | 1.3 | Negative |
| Thiazole Intermediate X | TA100 | - | 100 | 280 | 2.3 | Positive |
| Positive Control | TA100 | - | 1 | 950 | 7.9 | Positive |
Scientific Rationale: This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.[1][14][15][16][17] Chromosomal aberrations are a hallmark of genotoxicity and are associated with developmental and reproductive problems, as well as cancer.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to at least three concentrations of the thiazole carboxylic acid intermediate, along with negative and positive controls, for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest the cells in the metaphase stage of cell division, when the chromosomes are most condensed and visible.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and fix them. Drop the cell suspension onto microscope slides and stain.
-
Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
Scientific Rationale: The micronucleus test is a comprehensive assay that detects both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[18][19] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.
Validated Protocol:
-
Cell Culture and Treatment: Similar to the chromosomal aberration assay, treat cultured mammalian cells with the test compound at various concentrations, with and without metabolic activation.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: A battery of in vitro assays for a comprehensive genotoxicity assessment.
Chapter 5: In Vitro Cytotoxicity and Mechanistic Assays
Understanding the general cytotoxicity and potential mechanisms of toxicity is crucial.
Biochemical Basis:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the medium as an indicator of cell death.
Experimental Workflow:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to a range of concentrations of the thiazole carboxylic acid intermediate for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Performance:
-
MTT: Add MTT solution, incubate, and then add a solubilizing agent to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
LDH: Collect the cell culture supernatant and add it to the LDH assay reagent. Read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Quantitative Data Presentation:
| Intermediate | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Thiazole-COOH A | 1 | 98 ± 4 | 3 ± 1 |
| Thiazole-COOH A | 10 | 92 ± 5 | 8 ± 2 |
| Thiazole-COOH A | 50 | 65 ± 7 | 32 ± 4 |
| Thiazole-COOH A | 100 | 41 ± 6 | 58 ± 5 |
| Thiazole-COOH B | 100 | 89 ± 3 | 12 ± 3 |
-
Hepatotoxicity Screening: Human hepatoma cell lines, such as HepG2 , are widely used to screen for potential hepatotoxicity.[9][18] These cells retain many of the metabolic functions of primary hepatocytes. Endpoints to assess include cell viability, reactive oxygen species (ROS) generation, and changes in liver enzyme activity.
-
Nephrotoxicity Assessment: Renal cell lines, such as human kidney proximal tubule cells (HK-2), can be used to evaluate the potential for kidney damage. Key indicators of nephrotoxicity include changes in cell morphology, viability, and markers of tubular injury.
Part 3: Advanced Topics and Future Directions
Chapter 6: Structure-Activity Relationships (SAR) of Thiazole Toxicity
Understanding the relationship between the chemical structure of thiazole derivatives and their toxicity is key to predicting and mitigating risk.[7][14][20][21][22]
-
The Thiazole Ring: The thiazole ring itself can be a structural alert. The C4=C5 double bond is susceptible to epoxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[10][11][12]
-
Substituents: The nature and position of substituents on the thiazole ring and the carboxylic acid moiety can significantly influence toxicity.
-
Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to metabolic activation.
-
Electron-withdrawing groups may decrease the likelihood of metabolic activation at the ring but could introduce other liabilities.
-
Steric hindrance around the sites of potential metabolism can decrease the formation of reactive metabolites.
-
-
Case Studies: Several studies have shown that specific substitutions on the thiazole ring can either enhance or diminish cytotoxic and genotoxic effects.[22] For example, some studies suggest that the presence of an amino group on the thiazole ring can facilitate metabolic pathways leading to reactive metabolites.[10][11][12]
Signaling Pathway of Thiazole-Induced Toxicity
Caption: Metabolic activation of thiazole intermediates leading to toxicity.
Chapter 7: In Vivo Follow-up and Risk Assessment
In cases where in vitro studies indicate a genotoxic potential, in vivo follow-up studies may be necessary. The rodent micronucleus test is a commonly used in vivo assay to confirm genotoxicity. A comprehensive risk assessment integrates all available data—in silico, in vitro, and in vivo—to determine the potential risk to humans and to establish acceptable limits for the impurity in the final drug product.[23]
Chapter 8: The Future of Toxicological Assessment
The field of toxicology is rapidly evolving. High-content screening (HCS) and in vitro to in vivo extrapolation (IVIVE) models are becoming increasingly sophisticated, allowing for more predictive and human-relevant data to be generated from in vitro systems.[19] Organ-on-a-chip technologies promise to provide even more physiologically relevant models for toxicity testing. As these technologies mature, they will undoubtedly play a more significant role in the safety assessment of pharmaceutical intermediates.
References
- Mizutani, T., et al. (1998). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: structure-toxicity and metabolic studies. Chemical Research in Toxicology, 11(7), 841-849.
- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
- Gohlke, H., et al. (2021).
- Jaladanki, C. K., et al. (2021).
- Giorgi, G., et al. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Under Experimental and Clinical Research, 13(7), 399-405.
- Ghasemi, F., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
- Charles River Laboratories. (n.d.).
- Abdel-Wahab, B. F., et al. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 27(19), 6538.
- Oparin, D. A., et al. (2002). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. Acta Poloniae Pharmaceutica, 59(3), 195-202.
- de Oliveira, R. B., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Cutaneous and Ocular Toxicology, 39(4), 304-310.
- Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596.
- Mizutani, T., et al. (1998). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: Structure-toxicity and metabolic studies. Chemical Research in Toxicology.
- Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(1), 373.
- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.
- Ghasemi, F., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
- Unciti-Broceta, A., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Archives of Toxicology, 98(2), 567-583.
- Kim, Y. J., et al. (2023). Genotoxicity Assessment of Green Sludge Titanium Dioxide in a Standard Battery of Tests. Environmental Analysis, Health and Toxicology, 38(2), e2023006.
- Galloway, S. M., et al. (1998). Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(3), 223-234.
- The In Vitro Chromosome Aberr
- Efthymiou, M. L., & Jouglard, J. (1982). [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)]. La Nouvelle Presse Médicale, 11(7), 509-512.
- Charles River Laboratories. (n.d.).
- Iimuro, Y., et al. (2000). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat.
- de Andrade, C. R., et al. (2021). Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. ACS Infectious Diseases, 7(10), 2824-2835.
- Bryce, S. M., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology, 96(7), 2067-2085.
- Sahu, S., et al. (2024). Thiazole derivatives: prospectives and biological applications.
- Bailey, W. J., et al. (2019). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 32(7), 1395-1406.
- Kim, H. J., et al. (2017). Evaluation of in vitro and in vivo genotoxicity of Angelica acutiloba in a standard battery of assays. Toxicological Research, 33(4), 329-336.
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1742.
- Oron, M., et al. (1989). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.
- Palliyaguru, D. L., et al. (2019). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Molecular Nutrition & Food Research, 63(22), e1900523.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Thiazole.
- Humfrey, C. D. (2007). Recent Developments in the Risk Assessment of Potentially Genotoxic Impurities in Pharmaceutical Drug Substances. Toxicological Sciences, 99(2), 349-354.
- Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
- Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. (n.d.). OUCI.
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
- Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 247, 115033.
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).
- Turesky, R. J. (2005). Interspecies Metabolism of Heterocyclic Aromatic Amines and the Uncertainties in Extrapolation of Animal Toxicity Data for Human Risk Assessment. Environmental and Molecular Mutagenesis, 45(2-3), 150-164.
- Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2795.
- Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube.
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).
- Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. PubMed.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Application and synthesis of thiazole ring in clinically approved drugs [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 12. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interspecies metabolism of heterocyclic aromatic amines and the uncertainties in extrapolation of animal toxicity data for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. criver.com [criver.com]
- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent developments in the risk assessment of potentially genotoxic impurities in pharmaceutical drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
